molecular formula C13H11Br B6332025 2-Methyl-5-bromobiphenyl CAS No. 571903-41-8

2-Methyl-5-bromobiphenyl

Cat. No.: B6332025
CAS No.: 571903-41-8
M. Wt: 247.13 g/mol
InChI Key: WLUPXYLAXHKVKG-UHFFFAOYSA-N
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Description

2-Methyl-5-bromobiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-bromobiphenyl can be synthesized through several methods. One common approach involves the bromination of 2-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-bromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-5-bromobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-bromobiphenyl’s unique combination of a bromine atom and a methyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions with high selectivity and yield sets it apart from other biphenyl derivatives .

Properties

IUPAC Name

4-bromo-1-methyl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUPXYLAXHKVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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